Product packaging for 2-Phenyl-1,3-dioxan-5-amine(Cat. No.:CAS No. 13042-46-1)

2-Phenyl-1,3-dioxan-5-amine

Cat. No.: B082550
CAS No.: 13042-46-1
M. Wt: 179.22 g/mol
InChI Key: XXLVLPPHZWTLGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-1,3-dioxan-5-amine is a chemical compound featuring a 1,3-dioxane ring, a versatile scaffold in medicinal chemistry. The cis-configurational isomer of this structure is a known synthetic intermediate . Compounds based on the 1,3-dioxane structure are of significant interest in pharmaceutical research for exploring structure-affinity relationships, particularly in the development of receptor ligands . Research indicates that 1,3-dioxane derivatives can be designed to selectively interact with specific biological targets, such as sigma (σ) receptors and the phencyclidine (PCP) binding site of the NMDA receptor . The stereochemistry and substitution pattern on the dioxane ring are critical factors that determine a compound's selectivity and affinity, making this class of compounds a valuable tool for probing receptor function and developing potential neuroprotective agents or analgesics . This product is intended for use in these and other advanced research applications in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO2 B082550 2-Phenyl-1,3-dioxan-5-amine CAS No. 13042-46-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13042-46-1

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

2-phenyl-1,3-dioxan-5-amine

InChI

InChI=1S/C10H13NO2/c11-9-6-12-10(13-7-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2

InChI Key

XXLVLPPHZWTLGD-UHFFFAOYSA-N

SMILES

C1C(COC(O1)C2=CC=CC=C2)N

Canonical SMILES

C1C(COC(O1)C2=CC=CC=C2)N

Synonyms

1,3-Dioxan-5-amine,2-phenyl-,cis-(9CI)

Origin of Product

United States

Synthetic Methodologies for 2 Phenyl 1,3 Dioxan 5 Amine and Its Precursors

General Synthetic Routes to 1,3-Dioxan-5-amines

The preparation of 1,3-dioxan-5-amines is not as extensively documented as that of their 1,2- or 1,4-diamine counterparts, but established organic transformations provide reliable pathways. The most prevalent and direct method is the reductive amination of a 1,3-dioxan-5-one (B8718524) precursor. nih.govfrontiersin.org This one-pot reaction involves the condensation of the ketone with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. wikipedia.orgmasterorganicchemistry.com The choice of reducing agent is critical to selectively reduce the C=N bond without affecting the carbonyl starting material. masterorganicchemistry.com

Alternative strategies can be envisaged, such as the nucleophilic substitution of a 1,3-dioxane (B1201747) derivative with a suitable leaving group at the C5 position (e.g., a tosylate or halide) by an amine or an azide-containing nucleophile, followed by reduction.

Synthesis of 2-Phenyl-1,3-dioxan-5-one as a Key Intermediate

The cornerstone for synthesizing the target amine is the preparation of 2-Phenyl-1,3-dioxan-5-one. This ketone serves as the immediate precursor for the introduction of the amine functionality.

Oxidation Reactions for 2-Phenyl-1,3-dioxan-5-ol (B158224)

A primary and direct method for preparing 2-Phenyl-1,3-dioxan-5-one is the oxidation of its corresponding alcohol precursor, 2-Phenyl-1,3-dioxan-5-ol. smolecule.com This transformation requires a robust oxidizing agent capable of converting a secondary alcohol to a ketone. Ruthenium tetroxide (RuO₄), often generated in situ from a precursor like ruthenium(III) chloride with a co-oxidant such as sodium periodate (B1199274) (NaIO₄), is a particularly effective, albeit vigorous, reagent for this purpose. wikipedia.orgnih.gov The reaction is typically performed under biphasic conditions to facilitate product isolation and minimize over-oxidation.

Other standard oxidation protocols, while not specifically cited for this substrate, are widely used for similar transformations and include Swern oxidation (using oxalyl chloride/DMSO) and Dess-Martin periodinane (DMP), which are known for their mild conditions and high yields.

Table 1: Selected Oxidation Methods for Secondary Alcohols
MethodOxidant/ReagentsTypical ConditionsNotes
Ruthenium Tetroxide OxidationRuCl₃ (cat.), NaIO₄Biphasic system (e.g., CCl₄/CH₃CN/H₂O)Powerful oxidant, effective for various substrates. nih.govresearchgate.net
Swern Oxidation(COCl)₂, DMSO, Et₃NLow temperature (e.g., -78 °C to RT)Mild conditions, avoids heavy metals.
Dess-Martin OxidationDess-Martin Periodinane (DMP)CH₂Cl₂ or other aprotic solvents, RTMild, neutral conditions, commercially available reagent.
PCC OxidationPyridinium chlorochromate (PCC)CH₂Cl₂, RTSlightly acidic, can be less selective than other methods.

Alternative Synthetic Pathways to 2-Phenyl-1,3-dioxan-5-one

A versatile and general route to various 2-substituted-1,3-dioxan-5-ones, including the 2-phenyl derivative, starts from the commercially available tris(hydroxymethyl)nitromethane (B93346). cdnsciencepub.comcdnsciencepub.com This multi-step synthesis proceeds as follows:

Acetal (B89532) Formation: Reaction of tris(hydroxymethyl)nitromethane with benzaldehyde (B42025) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) forms 5-nitro-2-phenyl-1,3-dioxane. cdnsciencepub.com

Reduction of the Nitro Group: The nitro group is reduced to a hydroxylamine (B1172632) derivative.

Oxidative Cleavage: The hydroxylamine is then cleaved to afford the target ketone, 2-Phenyl-1,3-dioxan-5-one.

This sequence provides a reliable alternative to the direct oxidation of the corresponding alcohol and is adaptable for creating a library of substituted dioxanones. cdnsciencepub.com

Conversion of 2-Phenyl-1,3-dioxan-5-one to 2-Phenyl-1,3-dioxan-5-amine

The transformation of the ketone intermediate to the final amine product is most effectively achieved through reductive amination. nih.govwikipedia.org This reaction can be performed directly by mixing the ketone, an amine source (commonly ammonium acetate (B1210297) or ammonia), and a reducing agent in a single pot. frontiersin.org

Key to the success of this one-pot method is the use of a reducing agent that selectively reduces the iminium ion intermediate over the starting ketone. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are frequently employed for this purpose due to their mild nature and pH-dependent reactivity. masterorganicchemistry.com The reaction is typically run under weakly acidic conditions to facilitate imine formation without degrading the acid-labile dioxane ring.

Table 2: Common Conditions for Reductive Amination
Reducing AgentAmine SourceSolventTypical Conditions
Sodium Cyanoborohydride (NaBH₃CN)NH₄OAc or NH₃/NH₄ClMethanol, EthanolpH 6-7, RT. masterorganicchemistry.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃)NH₄OAcDichloroethane (DCE), THFAcOH (catalyst), RT. masterorganicchemistry.com
Catalytic HydrogenationNH₃Ethanol, MethanolH₂ gas, Pd/C or Raney Ni catalyst. wikipedia.org

Asymmetric Synthesis Approaches for Enantiomerically Enriched this compound Derivatives

Producing enantiomerically pure this compound requires advanced asymmetric synthesis strategies, as many bioactive molecules are active only in one specific stereoisomeric form. yale.edu

One powerful approach involves the use of chiral auxiliaries, such as (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP). wikipedia.orgmit.edu This method, known as the SAMP/RAMP hydrazone methodology, can be adapted to synthesize chiral amines from ketones. nih.govresearchgate.net The sequence would involve:

Formation of a chiral hydrazone by reacting 2-Phenyl-1,3-dioxan-5-one with SAMP or RAMP.

Diastereoselective reduction of the C=N bond of the hydrazone.

Cleavage of the N-N bond to release the chiral primary amine.

This methodology has been successfully applied to the asymmetric synthesis of 2-amino-1,3-diols starting from 2,2-dimethyl-1,3-dioxan-5-one (B43941), demonstrating its utility for generating stereocenters within the 1,3-dioxane framework with high diastereomeric and enantiomeric excess. researchgate.net

Chiral Catalyst Applications in Dioxane Amination

The direct asymmetric reductive amination (ARA) of ketones is a highly efficient method for synthesizing chiral amines. researchgate.netsioc-journal.cn This approach utilizes a chiral transition-metal catalyst to induce enantioselectivity during the reduction of the in situ-formed imine intermediate. acs.orggoogle.com Catalytic systems based on iridium, rhodium, or ruthenium, paired with chiral phosphine (B1218219) ligands (e.g., BINAP derivatives), have been developed for the asymmetric reductive amination of various ketones. researchgate.netgoogle.com

While specific application to 2-Phenyl-1,3-dioxan-5-one is not widely reported, the established success of these catalysts with other cyclic ketones suggests their potential applicability. thieme-connect.com The reaction involves combining the ketone, an amine source, and a hydrogen source (like H₂ gas) in the presence of a chiral catalyst. The catalyst coordinates to the imine intermediate, directing the hydride attack to one face of the C=N double bond, thereby establishing the stereocenter of the final amine product with high enantioselectivity. acs.orggoogle.com

Chiral Auxiliary Strategies for Stereoselective Formation (e.g., SAMP/RAMP hydrazone methodologies)researchgate.net

The stereoselective synthesis of the precursors to this compound is critical for obtaining the enantiomerically pure final compound. The core of this molecule is a 2-amino-1,3-propanediol (B45262) backbone, which, upon cyclization with benzaldehyde, forms the 2-phenyl-1,3-dioxan ring system. Establishing the correct stereochemistry of the amine at the C5 position and the adjacent hydroxyl group (which would be at C4) is paramount. One of the most powerful and versatile methods for asymmetric synthesis is the use of chiral auxiliaries, with the (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) hydrazone methodology, developed by E. J. Corey and Dieter Enders, being a prominent example. acs.orgwikipedia.org

This methodology facilitates the asymmetric α-alkylation of ketones and aldehydes with a high degree of stereocontrol. acs.org While a direct application to this compound itself is not extensively documented, the strategy has been successfully applied to the synthesis of its key precursors, specifically protected 2-amino-1,3-diols, starting from a closely related cyclic ketone. researchgate.net

A well-established synthetic route employs 2,2-dimethyl-1,3-dioxan-5-one as a chiral dihydroxyacetone equivalent. researchgate.net This approach leverages the SAMP/RAMP methodology to introduce the required stereocenters in a stepwise and highly controlled manner. The general sequence is outlined below:

Hydrazone Formation: The synthesis begins with the condensation of 2,2-dimethyl-1,3-dioxan-5-one with either SAMP or RAMP to form the corresponding chiral hydrazone. This step attaches the chiral auxiliary to the ketone, setting the stage for the asymmetric induction.

Asymmetric α-Alkylation: The hydrazone is then deprotonated using a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), to form a chiral azaenolate. This intermediate reacts with an electrophile (e.g., an alkyl halide) in a highly diastereoselective manner to form a new carbon-carbon bond at the α-position (C4 of the dioxanone ring). The stereochemical outcome is directed by the chiral auxiliary. wikipedia.orgresearchgate.net

Auxiliary Cleavage: The alkylated hydrazone is subsequently cleaved, often by ozonolysis or hydrolysis, to regenerate the ketone functionality, now with a newly installed stereocenter at the adjacent carbon. mit.edu

Stereoselective Reduction: The resulting α-substituted ketone undergoes a diastereoselective reduction (e.g., using L-Selectride) to yield the corresponding alcohol. This step creates the second stereocenter of the 1,3-diol precursor. researchgate.net

Introduction of the Amino Group: The newly formed hydroxyl group is then converted into the required amine. A common method involves a nucleophilic substitution, for instance, using sodium azide, followed by reduction with a reagent like lithium aluminium hydride to furnish the primary amine. researchgate.net

This sequence yields a protected 2-amino-1,3-diol with excellent diastereomeric and enantiomeric purity. researchgate.net The final step towards the target molecule's core would involve the acid-catalyzed deprotection of the acetonide and subsequent cyclization with benzaldehyde to form the 2-phenyl-1,3-dioxan ring.

The effectiveness of the key alkylation and reduction steps in establishing the stereochemistry of the amino diol precursor is demonstrated in the following research findings.

Starting MaterialStepReagentsProductDiastereomeric Excess (de)Enantiomeric Excess (ee)Reference
(R)-Hydrazone of 2,2-dimethyl-1,3-dioxan-5-oneα-Alkylation1. LDA, THF, -78 °C; 2. Alkyl Halide (RX)(S)-4-Alkyl-2,2-dimethyl-1,3-dioxan-5-one≥96%- researchgate.netresearchgate.net
(S)-4-Alkyl-2,2-dimethyl-1,3-dioxan-5-oneKetone ReductionL-Selectride, THF, -78 °C(4S,5S)-4-Alkyl-2,2-dimethyl-1,3-dioxan-5-ol≥96%- researchgate.netresearchgate.net
(4S,5S)-4-Alkyl-2,2-dimethyl-1,3-dioxan-5-olAmination Sequence1. NaN3, PPh3, DEAD; 2. LiAlH4(4S,5R)-5-Amino-4-alkyl-2,2-dimethyl-1,3-dioxane-90-94% researchgate.net

This strategy highlights the power of chiral auxiliary-based methods to construct complex stereochemical arrays, providing a reliable pathway to enantiomerically pure precursors of this compound. researchgate.netresearchgate.net

Stereochemical Aspects of 2 Phenyl 1,3 Dioxan 5 Amine

Analysis of Stereoisomers and Diastereomers of 2-Phenyl-1,3-dioxan-5-amine

The structure of this compound contains two stereogenic centers, leading to the possibility of four stereoisomers. These exist as two pairs of enantiomers. The stereochemistry is defined by the relative orientations of the phenyl group at the C2 position and the amine group at the C5 position of the 1,3-dioxane (B1201747) ring.

The 1,3-dioxane ring typically adopts a chair conformation. The substituents on this ring can be oriented in either axial or equatorial positions. Due to steric hindrance, the bulky phenyl group at the C2 position strongly prefers an equatorial orientation. mdpi.comresearchgate.net This energetic preference leads to a phenomenon known as anancomeric structure, where one conformer is significantly more stable and therefore predominates. researchgate.net

The key stereochemical relationship in this compound is the cis and trans isomerism, which describes the relative positions of the phenyl group at C2 and the amine group at C5.

cis-isomer : The phenyl group and the amine group are on the same side of the 1,3-dioxane ring. In the most stable chair conformation, this typically means one substituent is equatorial and the other is axial. Given the strong preference for the C2-phenyl group to be equatorial, the C5-amino group would be in an axial position in the cis configuration.

trans-isomer : The phenyl group and the amine group are on opposite sides of the ring. In the most stable chair conformation, both the C2-phenyl group and the C5-amino group would be in equatorial positions.

The existence of both cis and trans diastereomers has been confirmed in related 2-phenyl-1,3-dioxan-5-ol (B158224) compounds, which are often sold as mixtures of these isomers. scientificlabs.co.uksigmaaldrich.comsigmaaldrich.com Each of these diastereomers (cis and trans) is chiral and therefore exists as a pair of enantiomers (R,R and S,S for one diastereomer, and R,S and S,R for the other).

Table 1: Possible Stereoisomers of this compound

DiastereomerRelative Configuration of SubstituentsEnantiomeric Pair
cisPhenyl and Amine groups on the same side(2R, 5S) and (2S, 5R)
transPhenyl and Amine groups on opposite sides(2R, 5R) and (2S, 5S)

Stereocontrol in Synthetic Reactions Involving the 1,3-Dioxane Ring and Amine Center

The stereochemical outcome of the synthesis of this compound is largely determined during the formation of the 1,3-dioxane ring. This is typically achieved through the acetalization of benzaldehyde (B42025) with a substituted glycerol (B35011) derivative.

The formation of the 1,3-dioxane ring from benzaldehyde often leads to the thermodynamically favored diastereomer where the phenyl group at the 2-position adopts the energetically preferred equatorial orientation. mdpi.com This results in the formation of the cis-configured 1,3-dioxane as the major product. mdpi.com The subsequent introduction or modification of the amine group at the C5 position can then proceed with the established stereochemistry of the ring.

For instance, in the synthesis of related compounds, the acetalization of benzaldehyde with pentane-1,3,5-triol resulted in the thermodynamically favored diastereomer with an equatorially oriented 2-hydroxyethyl moiety. mdpi.com This principle of thermodynamic control is crucial for establishing the relative configuration of the substituents on the 1,3-dioxane ring.

Stereocontrol can also be exerted in reactions involving the amine center. For example, the reduction of a ketone precursor, 2-phenyl-1,3-dioxan-5-one, can lead to different stereoisomers of the corresponding alcohol, which can then be converted to the amine. The choice of reducing agent and reaction conditions can influence the stereochemical outcome of the reduction, thereby providing a route to selectively synthesize either the cis or trans isomer of this compound.

Influence of Stereochemistry on Reactivity Profiles of this compound

The stereochemistry of this compound has a significant impact on its reactivity. The spatial arrangement of the phenyl and amine groups influences the accessibility of the lone pair of electrons on the nitrogen atom, as well as the reactivity of the 1,3-dioxane ring itself.

In the trans-isomer, with both the phenyl and amine groups in equatorial positions, the amine group is more sterically accessible. This can lead to enhanced reactivity in reactions where the amine acts as a nucleophile. In contrast, in the cis-isomer, the axial orientation of the amine group can result in greater steric hindrance, potentially slowing down its reactions.

The stereochemical configuration also affects the stability of the molecule. The trans-isomer, with both bulky substituents in the favored equatorial positions, is generally expected to be thermodynamically more stable than the cis-isomer. This difference in stability can influence the equilibrium position in reversible reactions.

Table 2: Summary of Stereochemical Influence on Reactivity

StereoisomerAmine Group Orientation (in stable conformer)Steric Accessibility of AmineExpected Relative Reactivity (Nucleophilic reactions)
cisAxialLowerLower
transEquatorialHigherHigher

Role of 2 Phenyl 1,3 Dioxan 5 Amine As a Chiral Building Block in Complex Molecule Synthesis

Applications in the Synthesis of Nitrogen-Containing Heterocycles

A primary application of 2-Phenyl-1,3-dioxan-5-amine is in the synthesis of nitrogen-containing heterocyclic compounds, most notably purine derivatives. The amine group serves as a key nucleophile for constructing the heterocyclic core.

A significant example is its use in the preparation of a key intermediate for the antiviral drug Valganciclovir. In this synthesis, the amine functionality of a derivative of this compound is utilized to build a purine ring system. Specifically, it is a precursor to 2-amino-9-((2-phenyl-1,3-dioxan-5-yloxy)methyl)-1H-purin-6(9H)-one, a crucial intermediate that carries the protected side-chain necessary for the final drug structure acs.org. The reaction sequence involves coupling the chiral dioxane-containing fragment with a pyrimidine precursor, followed by cyclization to form the fused imidazole ring of the purine. This process demonstrates the direct incorporation of the chiral building block into a complex heterocyclic framework.

IntermediatePrecursorApplication
2-amino-9-((2-phenyl-1,3-dioxan-5-yloxy)methyl)-1H-purin-6(9H)-oneThis compound derivativeSynthesis of Valganciclovir

Utilization in the Total Synthesis of Natural Products (if applicable)

While this compound is a versatile chiral building block, its application is more prominently documented in the synthesis of pharmaceutical intermediates rather than in the total synthesis of natural products. Its structure is tailored for creating specific side-chains found in synthetic drugs. The literature available does not highlight significant use of this specific compound in the total synthesis of complex natural products. Synthetic chemists often turn to other chiral pool starting materials or asymmetric methodologies for natural product synthesis.

Precursor for Advanced Pharmaceutical Intermediates

The utility of this compound shines in its role as a precursor for advanced pharmaceutical intermediates, where precise control of stereochemistry is paramount.

Valganciclovir Precursors: As mentioned, this compound is integral to a cost-effective and scalable industrial process for preparing Valganciclovir. It is used to synthesize the key intermediate, 2-amino-9-((2-phenyl-1,3-dioxan-5-yloxy)methyl)-1H-purin-6(9H)-one acs.org. The dioxane ring serves as a protecting group for the 1,3-diol system, preventing unwanted side reactions during the synthesis of the purine base and subsequent modifications. This intermediate is designed to be stable under the necessary reaction conditions, yet the protecting group can be removed efficiently in later steps to reveal the ganciclovir side-chain acs.org.

Serinol Derivatives: this compound is a protected form of a serinol (2-amino-1,3-propanediol) derivative. Serinol itself is an important building block used in the synthesis of various pharmaceuticals and X-ray contrast agents google.com. The synthesis of serinol derivatives can be achieved by first modifying the amine group of this compound and then hydrolyzing the acetal (B89532) (the dioxane ring) to deprotect the diol functionality. This strategy allows for selective reactions at the amine position while the hydroxyl groups are masked, providing a reliable route to a wide range of C5-substituted serinol derivatives.

PrecursorProtected FunctionalityTarget Molecule/Class
This compound1,3-DiolValganciclovir
This compound1,3-DiolSerinol Derivatives

Contribution to Carbon Skeleton Construction via Asymmetric Reactions

The chiral nature of this compound is fundamental to its role in constructing carbon skeletons via asymmetric reactions. The fixed stereochemistry of the substituents on the dioxane ring creates a chiral environment that influences the stereochemical outcome of reactions at or adjacent to the ring.

The rigid chair-like conformation of the 1,3-dioxane (B1201747) ring, with the bulky phenyl group at the C2 position, provides a sterically defined framework. This framework can direct the approach of reagents to the amine group or to other functionalities introduced onto the molecule, leading to high diastereoselectivity in carbon-carbon bond-forming reactions.

For instance, the related compound 2-phenyl-1,3-dioxan-5-one is known to be used in asymmetric aldol reactions to construct new carbon skeletons with controlled stereochemistry google.com. Similarly, the amine in this compound can be converted into other functional groups or used as a handle to attach the chiral scaffold to a substrate. Subsequent reactions are then influenced by the stereocenter of the dioxane ring, effectively transferring the chiral information to the newly formed parts of the molecule. This makes it a valuable tool for asymmetric synthesis, where the goal is to build complex molecules with specific three-dimensional arrangements.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules, including stereochemistry and conformational preferences in solution. For 2-Phenyl-1,3-dioxan-5-amine, which can exist as cis and trans isomers, NMR would be essential to distinguish between them and to understand the conformational dynamics of the dioxane ring.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively.

Expected ¹H NMR Spectral Features: The proton NMR spectrum would be expected to show distinct signals for the protons of the phenyl group, the dioxane ring, and the amine group. Key features would include:

Phenyl Protons: Signals typically appearing in the aromatic region (δ 7.0-8.0 ppm).

Benzylic Proton (H-2): A singlet corresponding to the proton at the C-2 position, connecting the phenyl ring to the dioxane ring.

Dioxane Ring Protons (H-4, H-5, H-6): These protons would present as a complex set of multiplets. The chemical shift and coupling constants (J-values) between these protons would be crucial for determining the stereochemistry (cis vs. trans) and the preferred chair conformation of the dioxane ring. For instance, the width of the signal for H-5 would differ significantly between isomers due to different axial and equatorial couplings.

Amine Protons (-NH₂): A broad singlet whose chemical shift can vary depending on solvent and concentration.

Expected ¹³C NMR Spectral Features: The carbon NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom.

Phenyl Carbons: Four signals would be expected in the aromatic region (δ 120-140 ppm), corresponding to the ipso, ortho, meta, and para carbons.

Acetal (B89532) Carbon (C-2): A signal around δ 100 ppm is characteristic of the carbon flanked by two oxygen atoms.

Dioxane Ring Carbons (C-4, C-5, C-6): Signals for C-4 and C-6 would be equivalent in the absence of certain chiral influences and appear around δ 60-70 ppm. The C-5 carbon, bearing the amine group, would appear at a distinct chemical shift, influenced by the nitrogen atom.

Without experimental data, a specific data table cannot be constructed.

Two-dimensional NMR techniques are indispensable for unambiguously assigning signals and elucidating spatial relationships.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For this compound, it would confirm the connectivity between H-5 and the protons at H-4 and H-6, helping to trace the structure of the dioxane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is vital for determining stereochemistry by identifying protons that are close in space. For example, in the cis isomer, a NOE correlation would be expected between the H-5 proton and the axial protons at C-4 and C-6 on the same face of the ring. In the trans isomer, different spatial relationships would be observed. NOESY would also clarify the spatial relationship between the phenyl group and the dioxane ring protons.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.govnih.gov The process involves growing a suitable single crystal of the compound and analyzing how it diffracts an X-ray beam. nih.gov

For this compound, a crystallographic study would unambiguously determine:

The precise bond lengths and angles of the entire molecule.

The exact stereochemistry at the C-2 and C-5 positions, confirming whether the sample is the cis or trans isomer.

The conformation of the dioxane ring (e.g., chair, boat, or twist-boat) in the crystal lattice.

Intermolecular interactions, such as hydrogen bonding involving the amine group, which dictate the crystal packing.

No published crystal structure for this compound was found during the literature search.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Dynamics Insights

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their vibrational modes.

Expected IR and Raman Spectral Features:

N-H Vibrations: The primary amine group would exhibit characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹. A scissoring (bending) vibration would be expected around 1600 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching bands would appear just above 3000 cm⁻¹, while aliphatic C-H stretches for the dioxane ring would be observed just below 3000 cm⁻¹.

C=C Vibrations: Phenyl ring stretching vibrations would be visible in the 1450-1600 cm⁻¹ region.

C-O Vibrations: Strong, characteristic C-O stretching bands for the acetal group would be prominent in the fingerprint region, typically between 1000 and 1200 cm⁻¹.

C-N Vibrations: The C-N stretching vibration would likely appear in the 1000-1250 cm⁻¹ range.

A comparative analysis of IR and Raman spectra would provide complementary information, as some vibrational modes may be more active in one technique than the other. However, no specific experimental spectra for this compound are available.

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. chemguide.co.uk

For this compound, the molecular ion peak (M⁺) in an electron ionization (EI) mass spectrum would confirm the molecular weight. The fragmentation of aliphatic amines is often dominated by α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org

Expected Fragmentation Pathways:

Molecular Ion (M⁺): An odd molecular weight would be expected due to the presence of a single nitrogen atom (Nitrogen Rule).

α-Cleavage: The most likely fragmentation would involve the cleavage of the C4-C5 or C5-C6 bonds of the dioxane ring, leading to the formation of a stable iminium ion.

Loss of Phenyl Group: Fragmentation involving the loss of the phenyl group (C₆H₅•) or a benzaldehyde (B42025) radical could occur.

Ring Cleavage: The dioxane ring itself could undergo cleavage, leading to various smaller fragment ions.

Analysis of these fragmentation patterns would help to confirm the connectivity of the molecule. Specific high-resolution mass spectrometry would provide the exact elemental composition of the parent molecule and its fragments.

Computational Chemistry Studies on 2 Phenyl 1,3 Dioxan 5 Amine and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of molecular properties, offering insights into stability, reactivity, and intermolecular interactions. For 2-phenyl-1,3-dioxan-5-amine, DFT calculations, often using functionals like B3LYP or M06-2X with appropriate basis sets (e.g., 6-31G(d,p) or 6-311++G(d,p)), can provide a detailed picture of its electronic landscape. nih.govnih.gov

Key electronic properties derived from DFT calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, colored blue), which are prone to nucleophilic attack. For this compound, the nitrogen atom of the amine group and the oxygen atoms of the dioxane ring are expected to be regions of high electron density.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge delocalization, hyperconjugative interactions, and the stability arising from electron delocalization between occupied and unoccupied orbitals. nih.gov

These calculations help predict how the molecule will interact with other reagents. For instance, the negatively charged regions on the MEP map, such as the amine group, would be the most likely sites for protonation. asianpubs.org

Table 1: Predicted Electronic Properties of this compound (Illustrative DFT Data)

ParameterCalculated Value (Illustrative)Interpretation
HOMO Energy-6.2 eVIndicates the energy of the highest energy electrons, related to ionization potential.
LUMO Energy-0.5 eVIndicates the energy of the lowest energy empty orbital, related to electron affinity.
HOMO-LUMO Gap (ΔE)5.7 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment2.1 DQuantifies the overall polarity of the molecule.

Molecular Mechanics and Dynamics Simulations for Conformational Landscape Exploration

The three-dimensional structure of this compound is not static. The dioxane ring and the orientations of its substituents can adopt various conformations. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are essential computational techniques for exploring this conformational landscape.

Molecular Mechanics (MM) uses classical physics principles to calculate the potential energy of a molecule as a function of its geometry. It is computationally less expensive than DFT, making it ideal for scanning the potential energy surface to identify stable conformers (local minima). researchgate.net For this compound, the primary conformational questions involve:

Ring Conformation: The 1,3-dioxane (B1201747) ring typically adopts a chair conformation, but twist-boat forms can also exist as local minima or transition states. researchgate.netresearchgate.net

Substituent Orientation: The phenyl group at the C2 position and the amine group at the C5 position can be in either an axial or equatorial position. Generally, bulky substituents prefer the equatorial position to minimize steric hindrance.

Quantum-chemical studies on related 5-substituted 1,3-dioxanes have shown that the chair conformer is typically the global minimum on the potential energy surface. researchgate.net The relative energies of these conformers determine their population at equilibrium.

Molecular Dynamics (MD) simulations model the atomic motions of a molecule over time by solving Newton's equations of motion. mdpi.com An MD simulation provides a dynamic picture of the molecule, revealing how it flexes, vibrates, and transitions between different conformations. nih.gov This is particularly useful for understanding the flexibility of the molecule and the timescales of conformational changes, which can be crucial for its interaction with other molecules, such as biological receptors.

Table 2: Relative Energies of this compound Conformers (Illustrative MM Data)

Conformer (Phenyl, Amine)Relative Energy (kcal/mol)Predicted Population at 298 K (%)
Equatorial, Equatorial0.00~95%
Equatorial, Axial2.10~3%
Axial, Equatorial2.50~2%
Axial, Axial5.50<0.1%

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry can accurately predict spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structures.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, typically coupled with DFT, is widely used for this purpose. acs.org By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted. Comparing these predicted shifts with experimental spectra can help assign peaks and confirm the relative stereochemistry of the substituents. researchgate.netnih.gov Several DFT functionals can be benchmarked to find the one that provides the best correlation with experimental data. bohrium.com

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies that correspond to peaks in Infrared (IR) and Raman spectra. The calculated frequencies help in the assignment of experimental vibrational bands to specific molecular motions, such as N-H stretching of the amine group, C-O stretching of the dioxane ring, or aromatic C-H bending of the phenyl group. researchgate.net It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and other method-inherent approximations.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative GIAO-DFT Data)

Carbon AtomPredicted Chemical Shift (ppm)Assignment
C2 (dioxane)101.5Acetal (B89532) carbon bearing the phenyl group
C4, C6 (dioxane)67.0Methylene carbons adjacent to oxygen
C5 (dioxane)45.8Methine carbon bearing the amine group
C (ipso, phenyl)138.2Phenyl carbon attached to the dioxane ring
C (ortho, phenyl)126.5Phenyl carbons adjacent to the attachment point
C (meta, phenyl)129.0Phenyl carbons meta to the attachment point
C (para, phenyl)128.3Phenyl carbon opposite the attachment point

Theoretical Studies of Reaction Mechanisms and Transition States

Computational methods are instrumental in elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface (PES) for a reaction, chemists can identify intermediates, locate transition states (TS), and calculate activation energies, providing a complete kinetic and thermodynamic profile of the reaction pathway. nih.govnih.gov

For this compound, theoretical studies could investigate various reactions, such as N-acylation, N-alkylation, or reactions involving the dioxane ring. The process typically involves:

Reactant and Product Optimization: The geometries of the reactants and products are fully optimized to find their lowest energy structures.

Transition State Searching: Sophisticated algorithms are used to locate the saddle point on the PES that connects reactants and products. This is the transition state, which represents the highest energy point along the reaction coordinate.

Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A stable minimum (reactant, product, intermediate) will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

Reaction Pathway Following: Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the identified transition state correctly connects the desired reactants and products.

For example, studying the mechanism of a reaction between the amine group and an electrophile would involve calculating the energy barrier for the nucleophilic attack, determining whether the reaction is concerted or stepwise, and identifying any stable intermediates. researchgate.net Such studies are crucial for understanding reactivity and optimizing reaction conditions. mdpi.com

Table 4: Illustrative Energy Profile for a Hypothetical N-Acetylation Reaction

SpeciesRelative Energy (kcal/mol)Description
Reactants (Amine + Acetyl Chloride)0.0Initial state of the separated reactants.
Transition State (TS1)+12.5Energy barrier for the nucleophilic attack of the amine on the carbonyl carbon.
Tetrahedral Intermediate-5.0A stable intermediate formed after the initial attack.
Transition State (TS2)-2.0Energy barrier for the departure of the chloride leaving group.
Products (Amide + HCl)-20.0Final state of the stable products.

Q & A

Q. Basic Research Focus

  • X-ray crystallography : Resolves stereochemical configurations (e.g., chair conformation of the 1,3-dioxane ring) and hydrogen-bonding networks in derivatives .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR distinguish cis/trans isomers of urea derivatives (e.g., δ 7.49 ppm for cis vs. δ 7.42 ppm for trans in DMSO-d6_6) .
  • IR spectroscopy : Confirms functional groups (e.g., urea C=O stretch at 1653 cm1^{-1}) .

Advanced Tip : Use 19^{19}F NMR for fluorinated analogs to track electronic effects of substituents .

How does the stereochemistry of this compound derivatives affect their reactivity in urea formation?

Advanced Research Focus
The axial vs. equatorial positioning of the amine group in the dioxane ring influences nucleophilicity and steric accessibility. For example:

  • Cis isomers : Exhibit higher reactivity due to reduced steric hindrance during nucleophilic attack.
  • Trans isomers : Lower reactivity but greater thermodynamic stability, favoring long-term storage .

Methodological Insight : Optimize reaction conditions (e.g., solvent polarity) to favor kinetically controlled cis products or thermodynamically stable trans forms.

What role does this compound play in green chemistry applications, particularly in catalytic processes?

Advanced Research Focus
This compound serves as a precursor for green cyclic acetals (e.g., 2-phenyl-1,3-dioxan-5-ol), which are intermediates in synthesizing dihydroxyacetone and 1,2-propanediol. Key considerations:

  • Catalyst design : Heterogeneous acidic resins (e.g., cationic resins) improve selectivity and recyclability in glycerol acetalization reactions .
  • Mechanistic insight : Acid catalysis protonates the carbonyl group, facilitating nucleophilic attack by glycerol’s hydroxyl groups .

Q. Resolution Strategy :

Standardize substrate purification (e.g., recrystallization, column chromatography).

Conduct controlled kinetic studies under inert atmospheres to isolate catalyst effects .

What are the methodological considerations for using this compound in pharmacological studies, based on structural analogs?

Advanced Research Focus
While direct pharmacological data are limited, structural analogs (e.g., felbamate intermediates) suggest potential applications:

  • Neuroactive properties : The 1,3-dioxane ring mimics GABAergic scaffolds.
  • Derivatization strategies : Introduce bioisosteres (e.g., replacing phenyl with pyridyl groups) to enhance blood-brain barrier permeability .

Safety Protocol : Adopt strict handling guidelines (e.g., glovebox use, PPE) due to amine reactivity and potential toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.